molecular formula C14H21NO6S B6304769 (Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate CAS No. 1965309-08-3

(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate

Cat. No.: B6304769
CAS No.: 1965309-08-3
M. Wt: 331.39 g/mol
InChI Key: ZKXKMXGRLDZZJZ-UHFFFAOYSA-N
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Description

Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom . They are involved in many biological processes and are key building blocks in the synthesis of many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various methods. One common method is the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .


Molecular Structure Analysis

The molecular structure of pyrrolidines is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The exact structure of “(Pyrrolidin-3-yloxy)-acetic acid methyl ester tosylate” would depend on the specific arrangement and bonding of these atoms.


Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . They can also be involved in selective C(sp3)-C(sp2) cross-couplings .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure. Pyrrolidines, in general, are known for their stability and reactivity .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives would depend on their specific structure and the biological system in which they are acting. For example, some pyrrolidine derivatives have been studied for their anti-tubercular activity .

Future Directions

The future directions in the study of pyrrolidine derivatives could involve the development of new synthetic methods, the exploration of their biological activity, and their potential applications in pharmaceuticals .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl 2-pyrrolidin-3-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXKMXGRLDZZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-08-3
Record name Acetic acid, 2-(3-pyrrolidinyloxy)-, methyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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